(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone is a chemical compound with the molecular formula C17H16ClNO and a molecular weight of 285.77 g/mol This compound features a 4-chlorophenyl group attached to a 3,3-dimethylindolin-1-yl methanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3,3-dimethylindoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indoline compounds. These products can have varied applications depending on their chemical structure and properties .
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone: Unique due to its specific substitution pattern and potential biological activities.
Indole derivatives: Share the indoline core structure but differ in their substituents and biological activities.
Benzoyl chloride derivatives: Similar in having a benzoyl chloride moiety but differ in their attached groups and resulting properties.
Uniqueness
This compound stands out due to its combination of a 4-chlorophenyl group and a 3,3-dimethylindolin-1-yl methanone structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C17H16ClNO |
---|---|
Molekulargewicht |
285.8 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(3,3-dimethyl-2H-indol-1-yl)methanone |
InChI |
InChI=1S/C17H16ClNO/c1-17(2)11-19(15-6-4-3-5-14(15)17)16(20)12-7-9-13(18)10-8-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
WKCDZMVHXVXZFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.